Lipophilicity Advantage Over Dialkylsulfamoyl Analogs
The target compound's N-benzyl-N-methylsulfamoyl substituent is predicted to increase lipophilicity (LogP) substantially relative to the diethylsulfamoyl (XLogP3-AA = 4.2) [1] and dimethylsulfamoyl (LogP = 4.25) analogs. The benzyl group adds approximately 2.0 to 2.5 LogP units based on fragment contribution methods, yielding an estimated LogP of 6.2–6.7 for 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP 6.2–6.7 (fragment-based prediction) |
| Comparator Or Baseline | Dimethyl analog: LogP 4.25 (ChemDiv G786-0869); Diethyl analog: XLogP3-AA 4.2 (PubChem CID 4089987) |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.5 vs. dialkylsulfamoyl analogs |
| Conditions | Predicted using fragment-based contribution method; dimethyl LogP from ChemDiv; diethyl XLogP3 from PubChem |
Why This Matters
Higher lipophilicity may favor passive membrane permeation and access to intracellular targets, but also requires careful control of solubility; this compound therefore occupies a distinct and potentially advantageous property space for cell-based assays.
- [1] PubChem Compound Summary CID 4089987: 4-(diethylsulfamoyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4089987 View Source
